1-bromo-4-(4-prop-2-enoxyphenyl)benzene

Description

Overview of 1-Bromo-4-(4-prop-2-enoxyphenyl)benzene

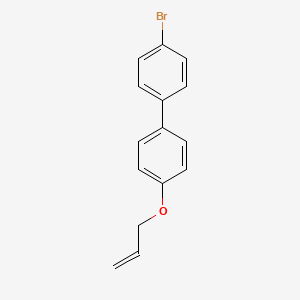

This compound, systematically known as 4-bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl, represents a significant member of the brominated aromatic compound family. This organic molecule features a distinctive biphenyl core structure with strategic functional group placement that enables diverse chemical transformations. The compound's molecular architecture consists of two benzene rings connected through a direct carbon-carbon bond, with a bromine atom positioned para to the biphenyl linkage on one ring and an allyloxy group (-OCH2CH=CH2) located para on the opposing ring.

The structural characteristics of this compound place it within the broader classification of halogenated biphenyls, which are recognized for their utility as synthetic intermediates and their potential applications in materials science. The presence of both electron-withdrawing (bromine) and electron-donating (allyloxy) substituents creates a unique electronic environment that influences the compound's reactivity patterns and makes it particularly suitable for selective chemical transformations.

Fundamental molecular data for this compound demonstrates its chemical significance within organic synthesis applications. The compound's design incorporates functional groups that are amenable to various coupling reactions, particularly those involving palladium-catalyzed cross-coupling methodologies that have become cornerstone techniques in modern synthetic chemistry.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H13BrO | |

| Molecular Weight | 289.17 g/mol | |

| CAS Registry Number | 918823-91-3 | |

| IUPAC Name | This compound | |

| InChI Key | IUGWTGTWXBSJBT-UHFFFAOYSA-N |

Historical Context and Discovery

The development and characterization of this compound emerged from systematic investigations into brominated biphenyl derivatives conducted in the early 2000s. The compound gained particular prominence through research published by Richards and colleagues in 2006, who incorporated this structural motif into their comprehensive study of glucocorticoid receptor antagonists. This work represented a significant advancement in the field of steroid receptor pharmacology and demonstrated the potential of brominated biphenyl derivatives as scaffolds for bioactive compound development.

The historical significance of this compound is intrinsically linked to the broader evolution of palladium-catalyzed cross-coupling chemistry, particularly the Suzuki reaction developed by Akira Suzuki in 1979. The recognition of Suzuki's contributions through the 2010 Nobel Prize in Chemistry highlighted the transformative impact of these methodologies on organic synthesis, with compounds like this compound serving as exemplary substrates for such transformations.

The compound's emergence as a research target coincided with increasing interest in liver-selective pharmaceutical agents during the mid-2000s. Research groups focused on developing compounds that could provide targeted therapeutic effects while minimizing systemic exposure, leading to investigations of bile acid conjugates and other liver-targeting strategies. Within this context, brominated biphenyl derivatives like this compound represented valuable synthetic intermediates for accessing more complex molecular architectures.

The timeline of research involving this compound reflects broader trends in medicinal chemistry, where the emphasis shifted toward developing structure-activity relationships for specific receptor targets. The work published in Bioorganic and Medicinal Chemistry Letters during 2006 exemplified this approach, with systematic modifications of biphenyl scaffolds leading to enhanced understanding of molecular recognition principles.

Relevance in Modern Chemical Research

Contemporary chemical research has demonstrated the continued significance of this compound across multiple disciplines within organic and medicinal chemistry. The compound's strategic positioning as a synthetic intermediate has been particularly valuable in the development of complex pharmaceutical molecules, where its reactive bromine substituent enables efficient carbon-carbon bond formation through established cross-coupling protocols.

Modern applications of this compound extend beyond traditional synthetic chemistry to encompass advanced materials research and pharmaceutical development. The biphenyl core structure provides a rigid framework that can be systematically modified to tune physical and biological properties, making it an attractive scaffold for drug discovery programs targeting various therapeutic areas. Recent investigations have explored the compound's potential in developing selective receptor antagonists, building upon the foundational work established in glucocorticoid receptor research.

The compound's relevance in contemporary research is further enhanced by advances in synthetic methodology that have made its preparation more efficient and cost-effective. Modern cross-coupling techniques, including improved palladium catalysts and reaction conditions, have expanded the scope of transformations possible with brominated substrates like this compound. These methodological advances have enabled researchers to access previously challenging molecular targets and explore new structure-activity relationships.

Current research trends emphasize the importance of molecular design principles that can be exemplified through compounds like this compound. The strategic placement of functional groups allows for selective modification while maintaining core structural features, providing researchers with tools to systematically optimize biological activity, selectivity, and pharmacological properties. This approach has proven particularly valuable in developing compounds with improved therapeutic indices and reduced off-target effects.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic applications, and emerging research applications. The primary objective involves consolidating current knowledge regarding this compound's role as a synthetic intermediate and its contributions to advances in medicinal chemistry and materials science.

The scope of this analysis encompasses several key areas that define the compound's significance within contemporary chemical research. First, the review examines the fundamental structural and electronic properties that determine the compound's reactivity patterns and make it suitable for various synthetic transformations. This includes detailed analysis of molecular geometry, electronic distribution, and conformational behavior that influence its chemical behavior in different reaction environments.

Second, the review addresses the compound's synthetic utility, with particular emphasis on its role in palladium-catalyzed cross-coupling reactions and other carbon-carbon bond-forming processes. This section explores both established synthetic protocols and emerging methodologies that have expanded the compound's utility in accessing complex molecular architectures. The analysis includes examination of reaction mechanisms, optimal conditions, and substrate scope limitations that define practical applications.

Third, the review investigates the compound's applications in pharmaceutical research, focusing on its role as a building block for biologically active molecules. This includes detailed examination of structure-activity relationships, target selectivity, and pharmacological properties that have emerged from systematic studies of related compounds. The analysis emphasizes how structural modifications of the biphenyl scaffold influence biological activity and therapeutic potential.

The review objectives also include critical evaluation of current research gaps and identification of future research directions that could enhance understanding and application of this compound. This forward-looking perspective aims to guide future investigations and highlight opportunities for advancing both fundamental knowledge and practical applications of brominated biphenyl derivatives in chemical research.

Properties

IUPAC Name |

1-bromo-4-(4-prop-2-enoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGWTGTWXBSJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80845077 | |

| Record name | 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80845077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918823-91-3 | |

| Record name | 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80845077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification via Allyl Alcohol

- The 4-bromo-1,1'-biphenyl is treated with allyl alcohol in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the alcohol, generating the allyloxide ion.

- The allyloxide then nucleophilically attacks the aromatic ring bearing a suitable leaving group (often a halide or activated position), forming the ether linkage.

- The reaction is typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation and moisture interference.

- The product is purified by standard organic techniques such as extraction, washing, drying, and column chromatography.

Alternative Route via Allyl Bromide

- Starting from 4-bromo-1,1'-biphenyl, the phenolic hydroxyl group (if present) is first generated or introduced.

- This phenol is then reacted with allyl bromide under basic conditions to form the allyl ether.

- The reaction is conducted in solvents like THF or cyclopentyl methyl ether at low temperature to control reactivity and selectivity.

- After completion, the reaction mixture is worked up by filtration, extraction, and purification by distillation or chromatography.

Example Synthesis Protocol (Adapted from Literature)

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1 | 4-bromo-1,1'-biphenyl + allyl alcohol + K2CO3 in THF | Formation of allyloxide intermediate |

| 2 | Stir under argon at room temperature for several hours | Etherification to yield this compound |

| 3 | Work-up: extraction with diethyl ether, wash with brine, dry over MgSO4 | Purification of crude product |

| 4 | Column chromatography or bulb-to-bulb distillation | Isolation of pure compound with high yield (typically >90%) |

Related Synthetic Routes and Mechanistic Insights

- A related synthesis of 1-allyl-4-bromobenzene involves metallation of 1,4-dibromobenzene with n-butyllithium and isopropylmagnesium chloride lithium chloride complex at low temperature (-5°C), followed by copper(I) cyanide catalysis and allyl bromide addition. This method achieves high regioselectivity and yield (~97%) under inert atmosphere in THF/hexane solvent systems.

- The etherification reaction mechanism involves nucleophilic displacement of a suitable leaving group on the aromatic ring or direct nucleophilic attack of the allyloxide ion on the biphenyl system under basic conditions.

- The choice of base, solvent, and temperature critically influences the reaction yield and purity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Values / Conditions |

|---|---|

| Starting material | 4-bromo-1,1'-biphenyl |

| Allyl source | Allyl alcohol or allyl bromide |

| Base | Potassium carbonate, sodium hydride, or organometallic reagents |

| Solvent | Tetrahydrofuran (THF), cyclopentyl methyl ether |

| Temperature | -5°C to room temperature |

| Atmosphere | Inert (argon or nitrogen) |

| Reaction time | 4 to 15 hours |

| Purification methods | Extraction, washing, drying, chromatography or distillation |

| Yield | Typically 90-97% |

Research Findings and Practical Considerations

- The synthesis is reproducible and scalable, suitable for research and industrial applications.

- The inert atmosphere and low temperature are essential to prevent side reactions such as polymerization of the allyl group or debromination.

- The product purity is confirmed by NMR spectroscopy, showing characteristic signals of the allyl protons and aromatic hydrogens.

- The compound's bromine substituent allows further functionalization via cross-coupling reactions, expanding its utility in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to modify the double bond in the prop-2-en-1-yloxy group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidation to aldehydes.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

Substitution: Formation of various substituted biphenyl derivatives.

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(4-prop-2-enoxyphenyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:

- Cross-Coupling Reactions : This compound can be utilized in Suzuki and Heck coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

- Allylic Substitutions : The presence of the bromine atom facilitates nucleophilic substitution reactions, where it can be replaced by various nucleophiles to generate new functional groups.

Pharmaceutical Development

The compound's derivatives have been studied for their potential therapeutic effects. For instance, researchers have explored its use in developing anti-cancer agents due to its ability to inhibit specific cellular pathways involved in tumor growth.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Material Science

In material science, this compound is investigated for its role in creating polymeric materials with enhanced properties.

- Polymerization Studies : The compound can act as a monomer or co-monomer in polymerization reactions, contributing to materials with improved thermal stability and mechanical strength.

Toxicity and Safety Considerations

Understanding the toxicity profile of this compound is crucial for its safe handling and application. Preliminary studies indicate that while it exhibits some level of toxicity, proper safety measures can mitigate risks.

| Toxicity Parameter | Value |

|---|---|

| LD50 (rat, oral) | 2700 mg/kg |

| LC50 (rat, inhalation) | 18,000 mg/m³ |

These values indicate that while the compound can be hazardous at high doses, it can be handled safely with appropriate precautions.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the prop-2-en-1-yloxy group can undergo nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds and subsequent biological or chemical effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of brominated aromatic compounds vary significantly based on substituent size, polarity, and steric effects. Below is a comparative analysis:

Key Observations :

- Bulky substituents (e.g., cyclohexyl) increase melting points due to enhanced crystallinity .

- Electron-withdrawing groups (e.g., CF₃) reduce solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

The bromine atom in these compounds facilitates cross-coupling reactions. Substituents modulate reactivity and regioselectivity:

Key Observations :

- Electron-donating groups (e.g., propenoxy) slow oxidative addition in Pd-catalyzed reactions but improve stability .

- Heterocyclic substituents (e.g., thiophene) enable selective functionalization at specific ring positions .

Key Observations :

- Propenoxy-linked compounds enhance thermal stability in liquid crystals .

- Sulfinyl groups are pivotal for chiral drug synthesis .

Biological Activity

1-Bromo-4-(4-prop-2-enoxyphenyl)benzene, also known by its CAS number 918823-91-3, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom attached to a phenyl ring, which is further substituted by a prop-2-enoxy group. This structural configuration is crucial for its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action involves disruption of bacterial cell wall synthesis, leading to cell lysis and death.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition results in decreased production of pro-inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating potent activity against specific lines. For instance, it showed an IC50 value of approximately 1.53 µM against HepG2 cells, comparable to established chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes involved in inflammatory responses, effectively inhibiting their activity.

- Cellular Interaction : It influences cellular signaling pathways that regulate apoptosis and proliferation in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- Anti-inflammatory Potential : In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

- Cytotoxicity Against Cancer Cells : In a comparative study with standard chemotherapeutics, this compound exhibited superior cytotoxic effects against HepG2 cells with an IC50 value lower than that of doxorubicin.

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 10 µg/mL | Inhibition of cell wall synthesis |

| Anti-inflammatory | COX and LOX enzymes | Not specified | Enzyme inhibition |

| Cytotoxicity | HepG2, DU145, MDA-MB-231 | 1.53 µM (HepG2) | Induction of apoptosis |

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges | Ref. |

|---|---|---|---|---|

| Bromination (Br₂/AlCl₃) | 72 | 98 | Di-substitution byproducts | |

| Suzuki Coupling | 85 | 99 | Homocoupling under oxidative conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.